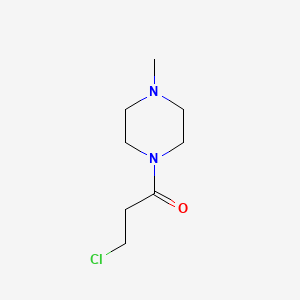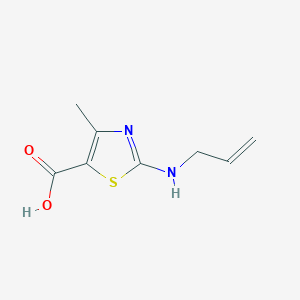
1,5-Dimethyl-6,8-dioxabicyclo(3.2.1)octane
Vue d'ensemble
Description
“1,5-Dimethyl-6,8-dioxabicyclo(3.2.1)octane” is a chemical compound with the molecular formula C8H14O2 . It is also known by other names such as (-)-Frontalin, (S)-(-)-Frontalin, Frontalin, and Frontaline .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A new polysaccharide analogue was synthesized by the cationic ring-opening polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane . The bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps . The ring-opening polymerization proceeded in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .Molecular Structure Analysis
The molecular structure of “1,5-Dimethyl-6,8-dioxabicyclo(3.2.1)octane” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The polymerization reactivity of the compound was markedly lower than those of analogous bicyclic acetals . The retarding effect of the cyano group on the polymerization of the compound is discussed . In another reaction, the compound was hydrolyzed under acidic conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 142.1956 . More detailed physical and chemical properties were not found in the sources retrieved.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Desymmetrization by Ring-Closing Metathesis : The synthesis of 6,8-dioxabicyclo[3.2.1]octane structures, including 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane, was achieved through desymmetrization of trienes derived from diols. This method was used for synthesizing natural products like (+)-exo-brevicomin (Burke, Müller, & Beaudry, 1999).
- Determining Absolute Configuration : Research on the enantiomers of 6,8-dioxabicyclo[3.2.1]octane and its derivatives, including their synthesis and optical rotation correlation, has been conducted to understand their structural configurations (Ibrahim, Eggimann, Dixon, & Wieser, 1990).
Applications in Chemical Synthesis
- Production of Optically Active Derivatives : A method for producing optically active or racemic 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane involves reducing 2-hydroxy-2,6-dimethyl-6-heptenal and oxidizing the resulting diol (Dimitrov & Kriegel, 2007).
- Pheromone Synthesis in Insects : The compound has been synthesized for use as an aggregation pheromone of insects like the beech bark beetle, illustrating its role in biological systems (Francke, Schröder, Kohnle, & Simon, 1996).
Biological Interactions and Communications
- Role in Insect Communication : 6,8-dioxabicyclo[3.2.1]octane derivatives have been used to study the aggregation behavior of insects like Dendroctonus brevicomis, demonstrating their significance in chemical communication among species (Vité & Pitman, 1969).
- Analysis in Chemical Ecology : Bicyclic acetals, including 6,8-dioxabicyclo[3.2.1]octane, play a crucial role as volatile signals in chemical communication among various insect species. They are also used in studies of synthetic organic chemistry (Francke & Schrõder, 1997).
Propriétés
IUPAC Name |
1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKCIZRVUVZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(O1)(OC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860417 | |
| Record name | (+/-)-Frontalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | |
CAS RN |
60478-96-8 | |
| Record name | (+/-)-Frontalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine](/img/structure/B3146564.png)




![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)



![4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3146636.png)



![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)